molecular formula C18H16ClN3OS B11703590 (5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11703590
M. Wt: 357.9 g/mol
InChI Key: SCLAUTQTMPTDII-LFIBNONCSA-N
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Description

(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a dimethylaminobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorophenylamine with 4-(dimethylamino)benzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, advanced purification methods such as chromatography and crystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

(5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes.

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClN3OS/c1-22(2)13-9-7-12(8-10-13)11-16-17(23)21-18(24-16)20-15-6-4-3-5-14(15)19/h3-11H,1-2H3,(H,20,21,23)/b16-11+

InChI Key

SCLAUTQTMPTDII-LFIBNONCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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